

Protocol for synthesizing Amoxicillin dimer reference material

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Compound of Interest

Compound Name: *Amoxicillin Dimer (penicilloic acid form)*

Cat. No.: *B12319973*

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Application Note: High-Purity Synthesis and Characterization of Amoxicillin Dimer (Impurity J) Reference Material

Executive Summary

This application note details a robust, self-validating protocol for the synthesis, isolation, and characterization of Amoxicillin Impurity J (Amoxicillin Linear Dimer), a Critical Quality Attribute (CQA) in beta-lactam antibiotic manufacturing.[1] Unlike the cyclic diketopiperazine (Impurity C), Impurity J retains one intact beta-lactam ring, making its synthesis kinetically sensitive.[1] This guide provides a controlled nucleophilic polymerization strategy followed by Preparative HPLC purification to achieve >95% purity suitable for use as a secondary analytical reference standard.

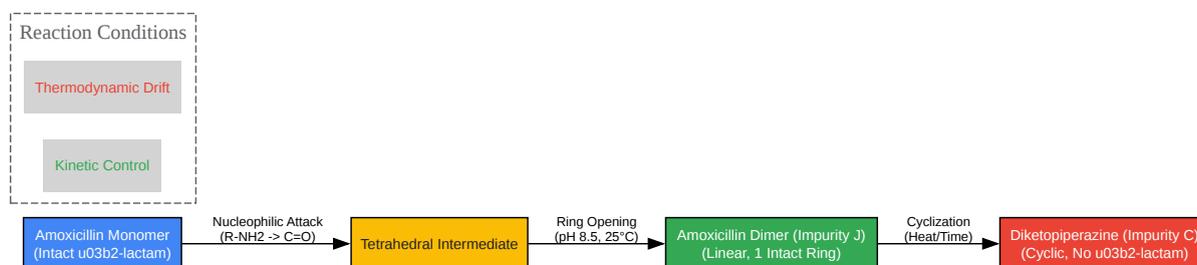
Theoretical Background & Mechanism

Amoxicillin dimerization is a self-catalyzed nucleophilic attack.[1] The free primary amine of the C-6 side chain of one amoxicillin molecule (Nucleophile) attacks the carbonyl carbon of the strained beta-lactam ring of a second molecule (Electrophile).[1]

- Kinetic Product (Impurity J): Linear dimer formed at neutral-to-mildly alkaline pH (7.5–9).[1]0 and moderate temperatures.[1][2] Contains one intact beta-lactam ring and one penicilloic acid moiety.[1]

- Thermodynamic Product (Impurity C): Cyclic diketopiperazine formed under higher heat or prolonged stress, often via internal cyclization.[1]

Reaction Mechanism Diagram:



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Caption: Kinetic pathway favoring Linear Dimer (Impurity J) formation over Cyclic Dimer (Impurity C).

Experimental Protocol

Reagents & Equipment

- Precursor: Amoxicillin Trihydrate (API Grade, >99%).[1]
- Solvents: HPLC Grade Water, Acetonitrile (ACN), Methanol.[1]
- Reagents: Sodium Hydroxide (1M), Hydrochloric Acid (1M), Ammonium Acetate or Potassium Dihydrogen Phosphate.[1]
- Equipment: Preparative HPLC (C18 column), Lyophilizer, pH Meter, Magnetic Stirrer.

Synthesis Workflow (Kinetic Control Strategy)

The goal is to maximize the linear dimer while minimizing hydrolysis to penicilloic acid (Impurity I) or cyclization to diketopiperazine (Impurity C).[1]

Step 1: High-Concentration Solubilization

- Suspend 10.0 g of Amoxicillin Trihydrate in 100 mL of HPLC-grade water (Concentration: ~100 mg/mL).
- Note: The drug will not fully dissolve initially.

Step 2: pH-Triggered Dimerization

- While stirring vigorously at Room Temperature (20–25°C), dropwise add 1M NaOH to adjust pH to 8.5 ± 0.2 .
- Critical Checkpoint: The solution should become clear as the zwitterion converts to the anionic form, increasing solubility and nucleophilicity of the amine.
- Incubate the solution at 25°C for 4–6 hours.
 - Why? Higher temperatures (>40°C) favor the cyclic Impurity C. Lower pH (<7) slows the reaction; higher pH (>10) destroys the remaining beta-lactam ring.[1]

Step 3: Quenching & Crude Isolation

- Monitor the reaction by HPLC (see Section 4) every hour. Stop when the Dimer J peak area reaches ~15–20%.
- Slowly add 1M HCl to lower the pH to 3.5.
- A white precipitate (mixture of unreacted monomer and dimer) will form.[1]
- Cool to 4°C for 2 hours to maximize precipitation.
- Filter the solid and wash with cold water (2 x 20 mL).

Purification (Preparative HPLC)

Direct crystallization is often insufficient due to the structural similarity of oligomers.[1]

- Column: C18 Prep Column (e.g., Zorbax SB-C18, 21.2 x 250 mm, 7 μ m).[1]

- Mobile Phase A: 0.05M Ammonium Acetate, pH 5.0.
- Mobile Phase B: Acetonitrile.[3][4][5]
- Flow Rate: 15–20 mL/min (system dependent).
- Gradient:

Time (min)	% Mobile Phase B
0	5
20	25
25	90

| 30 | 5 |[1]

- Collection Strategy: Collect the fraction eluting after the main Amoxicillin peak (typically RRT ~1.5 to 2.0 depending on method).
- Post-Processing: Concentrate fractions via rotary evaporation (<30°C) to remove ACN, then lyophilize to obtain a white amorphous powder.[1]

Analytical Validation (Self-Validating System)

HPLC Purity Check

Verify the isolated material against the crude reaction mixture.

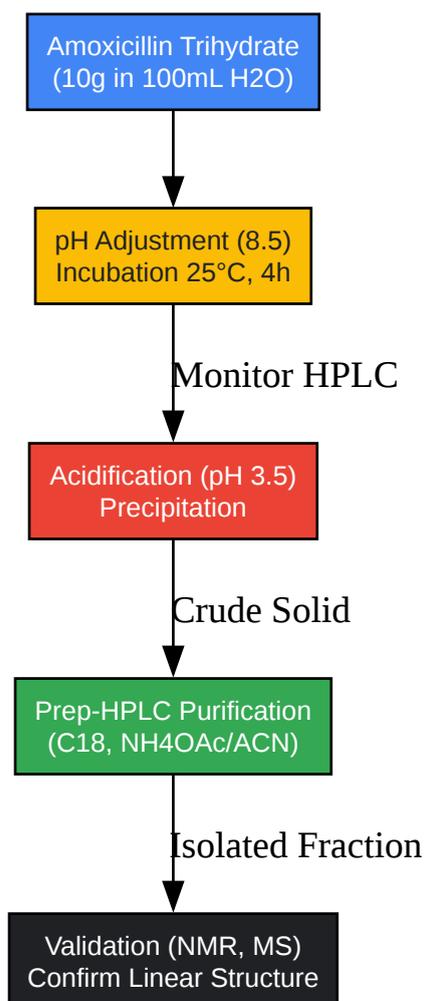
- Column: C18 Analytical (4.6 x 150 mm, 5 µm).[1]
- Wavelength: 230 nm (Amide absorption).[1]
- Acceptance Criteria: Purity > 95% (Area %).

Structural Characterization

To confirm identity as Impurity J (Linear) and not Impurity C (Cyclic):

Technique	Expected Result for Impurity J	Causality/Reasoning
Mass Spectrometry (ESI+)	m/z ~731 (as free acid) or 749 (hydrolyzed/hydrated)	Dimer (2x Amoxicillin) minus NH ₃ ? No, it's condensation. MW = 365 + 365 = 730.
¹ H NMR (DMSO-d ₆)	Two distinct pairs of doublets for aromatic protons.	Indicates two non-equivalent phenylglycine side chains.
¹ H NMR (Beta-lactam)	Signals for one intact beta-lactam ring (C5/C6 protons).[1]	Confirms it is the linear dimer (one ring open, one closed). Impurity C has no beta-lactam signals.[1]

Workflow Diagram:



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Caption: Step-by-step isolation workflow ensuring separation from monomer and cyclic impurities.

Storage and Stability

- Hygroscopicity: The lyophilized dimer is highly hygroscopic.
- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Reconstitution: Use immediately upon dissolving; the dimer is unstable in solution and will degrade to trimmers or diketopiperazine over time.

References

- European Pharmacopoeia (Ph.[1][6] Eur.). "Amoxicillin Trihydrate Monograph - Impurity J." European Directorate for the Quality of Medicines. [Link](#)
- United States Pharmacopeia (USP). "Amoxicillin - Related Compounds." USP-NF.[1] [Link](#)[1]
- Gozlan, I. et al. (2013).[1] "Amoxicillin-degradation products formed under controlled environmental conditions." [1] Chemosphere. [Link](#)
- Nagy, M. et al. (2014).[1] "Isolation and structure elucidation of amoxicillin impurities." Journal of Pharmaceutical and Biomedical Analysis. [Link](#)
- Panghal, S. et al. (2014).[1][4] "Synthesis and Characterization of Potential Impurities in Amoxicillin." Int. J. Pharm.[4] Sci. Rev. Res.[Link](#)[1]

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- [4. researchgate.net](https://researchgate.net) [researchgate.net]
- [5. impactfactor.org](https://impactfactor.org) [impactfactor.org]
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